9H-xanthen-9-ylacetic acid
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Overview
Description
9H-xanthen-9-ylacetic acid: is an organic compound with the molecular formula C15H12O3. It is a derivative of xanthene, a tricyclic aromatic compound, and contains an acetic acid functional group. This compound has garnered interest in various fields of research due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multicomponent Tandem Michael-Cyclization Reactions: This method involves reacting cyclohexanediones with alkynes in the presence of iodine or cerium (IV) ammonium nitrate, leading to the formation of 1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1-xanthen-9-yl acetic acid alkyl esters.
Alkylation of Xanthones: Reacting 9H-xanthene-9-ol with suitable alkylating agents like ethyl α-acetyl-9H-xanthene-9-acetate can yield 9H-xanthen-9-ylacetic acid derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Esterification: The carboxylic acid group of 9H-xanthen-9-ylacetic acid can undergo esterification reactions with various alcohols to yield corresponding esters.
Amide Formation: The carboxylic acid group can also react with amines to form amide derivatives, which are often biologically active.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Amide Formation: Involves amines and coupling agents like carbodiimides.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Esters: Serve as intermediates for further synthetic transformations.
Amides: Often exhibit improved pharmacological properties.
Sulfoxides and Sulfones: Alter the compound’s polarity and biological activity.
Scientific Research Applications
Biology and Medicine:
Cancer Therapy:
Receptor Modulation: Enhances the activity of metabotropic glutamate receptor 1
Properties
IUPAC Name |
2-(9H-xanthen-9-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWAHPQXFIMEOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356828 |
Source
|
Record name | 9H-xanthen-9-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-58-9 |
Source
|
Record name | 9H-xanthen-9-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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